1-Phenyl-1H-benzo[d][1,2,3]triazole
Overview
Description
1-Phenyl-1H-benzo[d][1,2,3]triazole is a reagent used in the preparation of possible surrogates for kobayashi’s aryne precursors . The small molecule materials contain phenyl benzimidazole, which is combined with a phosphine oxide core or a triazine ring core and contributes to the improvement of charge extraction and stability .
Synthesis Analysis
1-Phenyl-1H-benzo[d][1,2,3]triazole can be synthesized by the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . A series of novel molecular hybrids containing pyrazole, pyridinone and 1,2,3-triazoles have been synthesized by one-pot four-component reaction of Meldrum’s acid, substituted aryl azides, 4-(prop-2-yn-1-yloxy)aryl aldehyde and 3-methyl-1-phenyl-1H-pyrazol-5-amine using L-proline as a basic organocatalyst besides CuSO4.5H2O and sodium ascorbate as catalysts for click chemistry in PEG-400 as a highly efficient and green media .Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-benzo[d][1,2,3]triazole is C12H9N3 . It is a heterocyclic compound with a five-membered ring that contains three consecutive nitrogen atoms .Chemical Reactions Analysis
1-Phenyl-1H-benzo[d][1,2,3]triazole can react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes .Physical And Chemical Properties Analysis
1-Phenyl-1H-benzo[d][1,2,3]triazole has a molecular weight of 195.22 . It is a solid at room temperature . Its flash point is 171.1°C and it boils at 359.3°C at 760 mmHg .Scientific Research Applications
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Pharmacology
- Triazole compounds show versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- The synthesis and pharmacological activities recorded in the current literature for triazole derivatives include their antimicrobial, antioxidant, and antiviral potential .
- The methods of application or experimental procedures involve the synthesis of substituted 1,2,4-triazole analogues .
- The outcomes obtained include the discovery of their antimicrobial, antioxidant, and antiviral potential .
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Chemical Synthesis
- A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
- This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
- 2-Ynoic acids were also used as small-chain alkyne donors in a decarboxylation/cycloaddition cascade, allowing gaseous reagents to be bypassed, delivering desired triazoles in high yields .
- The developed methodology was used to synthesize an antiepileptic agent, rufinamide, which was obtained in 96% isolated yield .
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Antifungal Activity
- Triazole derivatives containing alkynyl side chains were synthesized, and their antifungal activity towards Cryptococcus and Candida species were evaluated .
- The methods of application or experimental procedures involve the synthesis of triazole derivatives containing alkynyl side chains .
- The outcomes obtained include the evaluation of their antifungal activity towards Cryptococcus and Candida species .
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Drug Discovery
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Medicinal Chemistry
- Triazole compounds are of great importance in medicinal chemistry due to their wide range of biological applications . They exhibit anticonvulsant, antimicrobial, antiviral, antitubercular, antidiabetic, anti-inflammatory, anti-proliferative, antioxidant, anti-urease, and antimalarial activities .
- The methods of application or experimental procedures involve the synthesis of various triazole derivatives .
- The outcomes obtained include the discovery of their wide range of biological activities .
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Therapeutic Agents
- The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy . These include itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .
- The methods of application or experimental procedures involve the synthesis of various 1,2,4-triazole derivatives .
- The outcomes obtained include the development of a wide variety of therapeutically important agents .
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Fluorescent Probes
- Pyrazines and pyridazines fused to 1,2,3-triazoles have been used as fluorescent probes .
- The methods of application or experimental procedures involve the synthesis of 1,2,3-triazole-fused pyrazines and pyridazines .
- The outcomes obtained include the development of these heterocycles as fluorescent probes .
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Structural Units of Polymers
- Pyrazines and pyridazines fused to 1,2,3-triazoles have been used as structural units of polymers .
- The methods of application or experimental procedures involve the synthesis of 1,2,3-triazole-fused pyrazines and pyridazines .
- The outcomes obtained include the development of these heterocycles as structural units of polymers .
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c-Met Inhibition
- Structures containing heterocyclic nuclei have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .
- The methods of application or experimental procedures involve the synthesis of structures containing these heterocyclic nuclei .
- The outcomes obtained include the discovery of their potent c-Met protein kinase inhibition .
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GABA A Allosteric Modulating Activity
- Structures containing heterocyclic nuclei have shown GABA A allosteric modulating activity .
- The methods of application or experimental procedures involve the synthesis of structures containing these heterocyclic nuclei .
- The outcomes obtained include the discovery of their GABA A allosteric modulating activity .
Safety And Hazards
1-Phenyl-1H-benzo[d][1,2,3]triazole is harmful if swallowed . It should be stored in an inert atmosphere at room temperature . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
1,2,3-Triazoles and their derivatives are among the topmost immense N-heterocyclic scaffolds because of the widespread spectrum of pharmacological and biological activities . They are being extensively used as a linker and a functional moiety, mainly owing to the fact that their processing simplicity, orthogonality development and attractive “Click” properties . This makes 1-Phenyl-1H-benzo[d][1,2,3]triazole a promising compound for future research and development in various fields.
properties
IUPAC Name |
1-phenylbenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJLUVHQIPUCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236940 | |
Record name | 1-Phenyl-1,2,3-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085423 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-1H-benzo[d][1,2,3]triazole | |
CAS RN |
883-39-6 | |
Record name | 1-Phenyl-1,2,3-benzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1,2,3-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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